Latifoloside J is predominantly extracted from the leaves and flowers of Lonicera latifolia, a plant recognized in traditional medicine for its anti-inflammatory and antioxidant effects. The classification of Latifoloside J falls within the flavonoid family, which includes a wide range of compounds that exhibit significant pharmacological activities, such as anti-cancer, anti-viral, and anti-inflammatory properties.
The synthesis of Latifoloside J can be achieved through various methods, including:
Latifoloside J undergoes various chemical reactions typical of flavonoids, including:
The mechanism of action of Latifoloside J involves several pathways:
Data from studies indicate that these mechanisms are mediated through interactions with signaling molecules such as nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs).
Latifoloside J exhibits several notable physical and chemical properties:
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural elucidation.
Latifoloside J has promising applications in various scientific fields:
Latifoloside J is a specialized metabolite isolated from specific species within the genus Ilex L. (Aquifoliaceae), a cosmopolitan group comprising over 570 species of trees and shrubs. The compound was first identified in the bark of Ilex latifolia Thunb., a large-leaved evergreen holly native to eastern China and southern Japan [2] [5]. This species thrives in subtropical forests and is traditionally utilized in Chinese herbal medicine for preparing "kudingcha" (bitter spike tea), though Latifoloside J itself is not a primary component of this beverage [8]. Chemically, Ilex species produce diverse secondary metabolites as ecological defenses, with saponins concentrated in bark, leaves, and fruits. The biosynthesis of Latifoloside J occurs via the mevalonate pathway, where cyclization of 2,3-oxidosqualene forms the ursane-type triterpene scaffold, followed by oxidative modifications and glycosylation [1]. Its occurrence is tissue-specific and developmentally regulated, with highest concentrations observed in mature bark tissues during active growth phases [2].
Table 1: Taxonomic Classification of Latifoloside J’s Source Plant
Taxonomic Rank | Classification |
---|---|
Kingdom | Plantae |
Family | Aquifoliaceae |
Genus | Ilex |
Species | Ilex latifolia |
Native Range | Eastern China, Southern Japan |
Primary Tissue Source | Bark |
Latifoloside J belongs to the ursane-type triterpenoid saponin subclass, characterized by a 30-carbon aglycone backbone derived from ursolic acid. Its molecular architecture consists of:
Table 2: Structural Characteristics of Latifoloside J
Structural Feature | Chemical Attribute |
---|---|
Aglycone Type | Ursolic acid derivative |
Functional Groups | 3β-OH, 21α-OH, C-28 carboxyl |
Glycosidic Linkages | C-3: α-L-Rha-(1→2)-β-D-Glc; C-21: β-D-Glc |
Molecular Formula | C₄₈H₇₈O₁₈ (inferred from analogous latifolosides) |
Saponin Class | Bidesmosidic triterpenoid saponin |
Latifoloside J was first isolated and characterized in 2001 by phytochemistry researchers investigating the bark of Ilex latifolia. The discovery emerged from systematic screenings of Ilex species for bioactive saponins, driven by ethnobotanical knowledge of their medicinal use [2] [8]. Key milestones include:
Table 3: Historical Research Milestones for Latifoloside J
Year | Milestone | Methodological Approach |
---|---|---|
2001 | First isolation and structural characterization | NMR, MS, chemical hydrolysis |
2001 | Co-identification with related latifolosides | Comparative chromatography |
2005–2010 | Biosynthetic pathway proposals | Enzyme assays, precursor feeding |
2015–2020 | Inclusion in screens for bioactivity | In vitro enzyme inhibition assays |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7